molecular formula C13H5F4NO B14002946 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one CAS No. 17533-04-9

7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one

Katalognummer: B14002946
CAS-Nummer: 17533-04-9
Molekulargewicht: 267.18 g/mol
InChI-Schlüssel: ZCPZRGNBHBKWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenones, which are aromatic ketones. The presence of four fluorine atoms and an amino group in its structure makes it a compound of interest in various fields of research, including organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the fluorination of fluorenone derivatives followed by the introduction of an amino group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions may target the carbonyl group in the fluorenone structure.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a pharmaceutical intermediate.

Industry: In the material science industry, this compound is explored for its properties in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s reactivity and its effects

Eigenschaften

CAS-Nummer

17533-04-9

Molekularformel

C13H5F4NO

Molekulargewicht

267.18 g/mol

IUPAC-Name

7-amino-1,2,3,4-tetrafluorofluoren-9-one

InChI

InChI=1S/C13H5F4NO/c14-9-7-5-2-1-4(18)3-6(5)13(19)8(7)10(15)12(17)11(9)16/h1-3H,18H2

InChI-Schlüssel

ZCPZRGNBHBKWMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C(=C(C(=C3F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.